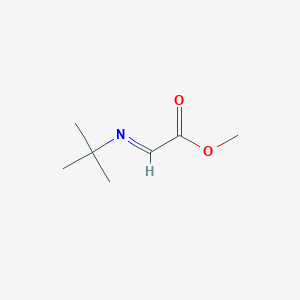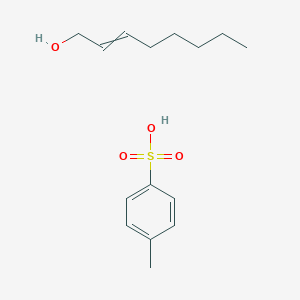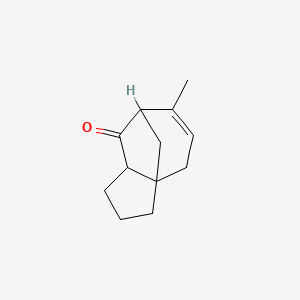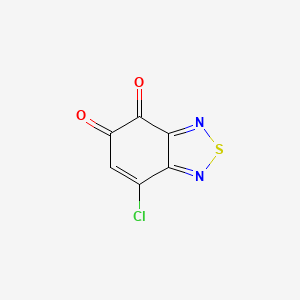
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is a fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one typically involves the fluorination of hexanone derivatives. The process often requires the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must also include safety measures to protect workers and the environment from potential hazards associated with fluorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Compounds with various functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in imaging techniques such as MRI, where fluorinated compounds can act as contrast agents.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its chemical inertness and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another perfluorinated compound with similar properties but different applications.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A compound with a similar fluorinated structure but different functional groups.
1,1,1,2,4,4,5,5,6,6,6-Undecafluoro-2-(trifluoromethyl)-3-hexanone: A structurally related compound with different reactivity and applications.
Uniqueness
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is unique due to its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
106693-00-9 |
|---|---|
Fórmula molecular |
C7H3F11O2 |
Peso molecular |
328.08 g/mol |
Nombre IUPAC |
1,1,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhexan-2-one |
InChI |
InChI=1S/C7H3F11O2/c1-20-4(10,11)2(19)3(8,9)5(12,13)6(14,15)7(16,17)18/h1H3 |
Clave InChI |
YWOBOCYPEYNWHE-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)


![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)



